molecular formula C5H4ClIN2 B15066721 4-Chloro-6-iodopyridin-2-amine CAS No. 856169-93-2

4-Chloro-6-iodopyridin-2-amine

Cat. No.: B15066721
CAS No.: 856169-93-2
M. Wt: 254.45 g/mol
InChI Key: UQXGVCAVGFGOGL-UHFFFAOYSA-N
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Description

4-Chloro-6-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-aminopyridine. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-6-iodopyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodopyridin-2-amine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its halogen atoms and pyridine ring. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

  • 4-Chloro-5-iodopyridin-2-amine
  • 2-Chloro-3-iodopyridin-4-amine
  • 6-Chloro-4-iodopyridin-2-amine

Comparison: 4-Chloro-6-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can confer different chemical reactivity and biological activity compared to other similar compounds. For example, the position of the chlorine and iodine atoms can influence the compound’s ability to participate in specific chemical reactions or interact with biological targets .

Properties

CAS No.

856169-93-2

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

IUPAC Name

4-chloro-6-iodopyridin-2-amine

InChI

InChI=1S/C5H4ClIN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9)

InChI Key

UQXGVCAVGFGOGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)I)Cl

Origin of Product

United States

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